molecular formula C14H15NO B14477575 Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- CAS No. 65512-74-5

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-

Katalognummer: B14477575
CAS-Nummer: 65512-74-5
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: RKWMBRYAHNAWFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can produce various functionalized quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Uniqueness

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinoline derivatives.

Eigenschaften

CAS-Nummer

65512-74-5

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

6-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol

InChI

InChI=1S/C14H15NO/c1-9-8-12-13(16)6-7-15-14(12)11-5-3-2-4-10(9)11/h2-5,8,13,15-16H,6-7H2,1H3

InChI-Schlüssel

RKWMBRYAHNAWFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C3=CC=CC=C13)NCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.